molecular formula C22H21FN6O2 B2736430 N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251574-05-6

N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2736430
CAS RN: 1251574-05-6
M. Wt: 420.448
InChI Key: GIFUPKSXBHXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

One significant application of related compounds is in the field of medical imaging, particularly using positron emission tomography (PET). For example, compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, designed with a fluorine atom, allow for labeling with fluorine-18 for PET imaging. This facilitates the imaging of the translocator protein (18 kDa), which is important in neuroinflammation and various neurological disorders. The synthesis and application of these compounds, like DPA-714, highlight their utility in biomedical research and diagnostic imaging (Dollé et al., 2008).

Pharmaceutical Research

In pharmaceutical research, compounds with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have shown high affinity and selectivity as antagonists for specific receptors, such as the human A2A adenosine receptor. These compounds serve as pharmacological probes, aiding in the study of receptor functions and the development of receptor-targeted drugs. The versatility of these compounds for functionalization makes them suitable for a range of applications, including the attachment to dendrimers for enhanced receptor affinity (Kumar et al., 2011).

Agricultural Chemistry

In the context of agricultural chemistry, derivatives of related chemical scaffolds have been synthesized for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research is crucial for developing new pesticides that can effectively control agricultural pests and thus support crop protection efforts (Fadda et al., 2017).

Anticancer and Antimicrobial Research

The synthesis and evaluation of new compounds within this chemical family also extend to anticancer and antimicrobial research. Some studies have focused on developing compounds with potential antitumor and antimicrobial activities, contributing to the search for new therapeutic agents. For instance, modifications of certain compounds have been explored to enhance their anticancer effects and reduce toxicity, illustrating the ongoing efforts to improve the efficacy and safety of chemotherapeutic agents (Wang et al., 2015).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-3-15-6-4-5-7-18(15)26-20(30)13-28-22(31)29-19(27-28)12-14(2)24-21(29)25-17-10-8-16(23)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFUPKSXBHXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

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